molecular formula C21H17ClN6O2 B6418285 9-[(3-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921828-95-7

9-[(3-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6418285
CAS No.: 921828-95-7
M. Wt: 420.8 g/mol
InChI Key: XMNZSGDVMAQWPB-UHFFFAOYSA-N
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Description

9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound featuring a fused triazolopurine-dione core. Its structure includes a 3-chlorophenylmethyl group at position 9 and a 4-methylphenyl substituent at position 3, contributing to its unique physicochemical and biological properties. Its synthesis likely involves multi-step reactions, including cyclization and functionalization steps, as inferred from analogous triazolo-containing compounds .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-12-6-8-14(9-7-12)17-24-25-20-27(11-13-4-3-5-15(22)10-13)16-18(29)23-21(30)26(2)19(16)28(17)20/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZSGDVMAQWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC(=CC=C5)Cl)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-chlorophenylmethyl group in the target compound enhances lipophilicity (logP ~3.8) compared to methoxy-substituted analogues (logP ~4.2) . Chlorine’s electronegativity may also promote halogen bonding in biological targets.

Chirality and Enantiomeric Activity

If chiral centers exist (e.g., at the triazolo-purine junction), enantiomers could display divergent biological activities. For example:

  • The S-enantiomer of fluoxetine is 9.4× more toxic than the R-form in aquatic organisms .
  • Analogous triazolopurines with chiral centers may show similar stereospecific effects, though environmental degradation studies often overlook enantiomeric ratios .

Environmental Persistence and Degradation

  • Chlorinated Aromatics : The 3-chlorophenyl group may reduce photodegradation rates compared to methoxy or methyl groups, increasing environmental persistence .
  • Hydrogen Bonding: The dione moiety (H-bond acceptors) could enhance solubility (~0.1 mg/L predicted) versus non-polar analogues, affecting adsorption in wastewater treatment .

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